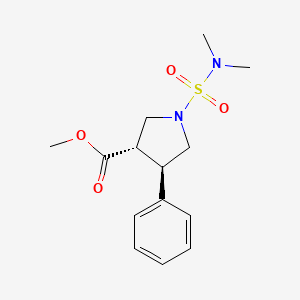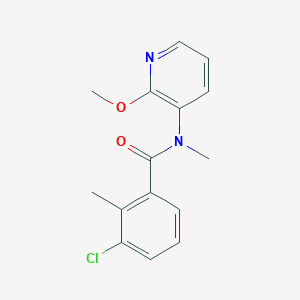![molecular formula C13H16F3N3O2S B6625213 N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell growth and survival. In preclinical studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the number of cancer cells in circulation. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies. However, one of the limitations of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its selectivity for BTK, which may limit its efficacy in certain types of cancer.
Zukünftige Richtungen
There are several future directions for the research and development of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide. One potential direction is the exploration of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another potential direction is the investigation of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in clinical trials for the treatment of various types of cancer. Additionally, further studies may be needed to elucidate the precise mechanisms of action of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide and to identify potential biomarkers of response to this compound.
Synthesemethoden
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method for N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide involves the use of 2,2,2-trifluoroethanol, pyridine-4-carboxaldehyde, and thiomorpholine-4-carboxylic acid as starting materials. The reaction proceeds through a series of steps, including protection, deprotection, and coupling reactions, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapeutic agents. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
Eigenschaften
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-21-11-8-17-2-1-10(11)7-18-12(20)19-3-5-22-6-4-19/h1-2,8H,3-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFVEPVPLDIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCC2=C(C=NC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)
![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)

![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)

